N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C14H11N5O2S2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C14H11N5O2S2/c1-22-14-17-16-13(23-14)15-12(21)11-10(20)7-8-19(18-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,21) |
InChI Key |
BXLPEMZUKXIFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . This method is preferred due to its efficiency and shorter reaction times compared to conventional heating methods. The reaction conditions include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The process can be optimized by controlling parameters like temperature, pressure, and microwave power to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. For instance, compounds with similar structures have shown high percent growth inhibition (PGI) against various cancer cell lines such as SNB-19 and OVCAR-8, with PGIs exceeding 85% in some cases .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
Antimicrobial Properties
Compounds containing the thiadiazole moiety have been reported to possess antimicrobial activities. For example, similar thiadiazole derivatives were evaluated for their effectiveness against various bacterial strains and demonstrated significant antibacterial activity . The presence of the methylsulfanyl group may enhance the compound's interaction with microbial targets.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Escherichia coli | ≤ 25 µg/mL |
| Compound E | Pseudomonas aeruginosa | ≤ 25 µg/mL |
Induction of Apoptosis
Research indicates that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways and by altering cell cycle dynamics . The ability to trigger apoptotic pathways is crucial for the development of effective anticancer agents.
Inhibition of Enzymatic Activity
The compound may also inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to bacterial cell death . This mechanism is common among many antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound’s thiadiazole moiety is known to interact with biomolecules such as proteins and DNA, leading to its biological effects. The presence of the N-C-S linkage in the thiadiazole ring contributes to its strong binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antimicrobial agent with a thiadiazole scaffold.
Acetazolamide: A diuretic and carbonic anhydrase inhibitor.
Butazolamide: Another carbonic anhydrase inhibitor with similar properties.
Uniqueness
N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of a thiadiazole ring with a pyridazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Biological Activity
N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiadiazole ring and a dihydropyridazine moiety. The molecular formula is , with a molecular weight of approximately 358.38 g/mol. The presence of sulfur in the thiadiazole contributes to its unique reactivity and biological profile.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies have reported that certain thiadiazole derivatives can inhibit the growth of M. tuberculosis with inhibition percentages reaching as high as 96% at specific concentrations .
Anticancer Properties
Thiadiazole derivatives are also being explored for their anticancer potential. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring can enhance anticancer activity .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds derived from thiadiazoles have been investigated for their anti-inflammatory effects. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in animal models .
The mechanisms underlying the biological activities of this compound appear to involve:
- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : Compounds may interact with cellular signaling pathways involved in inflammation and immune responses.
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- A study evaluated a series of thiadiazole-based compounds against different strains of bacteria and found that modifications at the 5-position significantly enhanced antibacterial activity .
- Another study focused on the anticancer effects of a specific thiadiazole derivative in breast cancer cell lines, demonstrating a dose-dependent increase in apoptosis markers .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
